

An In-depth Technical Guide to the Physiological Effects of L-701,324

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Compound of Interest

Compound Name: L-701324

Cat. No.: B1673932

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Abstract

L-701,324, chemically identified as 7-chloro-4-hydroxy-3-(3-phenoxy)phenyl-2-(1H)-quinolone, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It exerts its effects by competitively binding to the glycine co-agonist site on the GluN1 subunit of the receptor complex. This document provides a comprehensive overview of the known physiological effects of L-701,324, detailing its biochemical properties, its impact on central nervous system function, and its potential therapeutic applications. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action

L-701,324 functions as a high-affinity, orally active antagonist at the glycine modulatory site of the NMDA receptor[1][2]. The activation of the NMDA receptor, a crucial component in excitatory synaptic transmission, requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit[3]. By competitively inhibiting the binding of glycine, L-701,324 effectively prevents the ion channel opening, thereby blocking the influx of Ca^{2+} and subsequent downstream signaling cascades[3][4]. Electrophysiological studies have characterized L-701,324 as a "full" antagonist, meaning it is devoid of intrinsic activity and can completely abolish NMDA receptor-mediated inward

currents. Its high affinity is attributed to an exceptionally slow dissociation rate from the receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biochemical and physiological effects of L-701,324.

Table 1: Binding Affinity and Potency of L-701,324

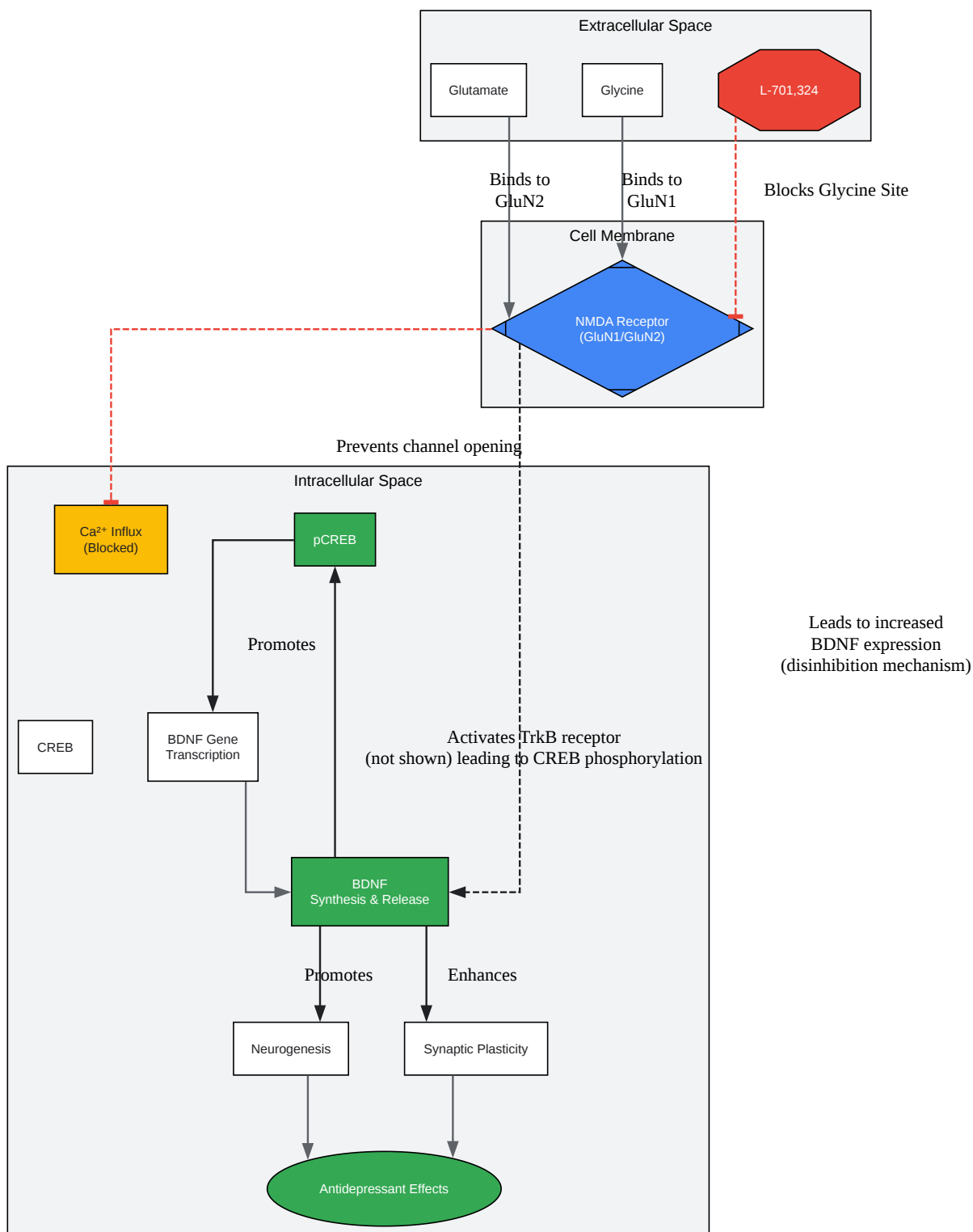
Parameter	Value	Species/Tissue	Experimental Condition
IC ₅₀	2 nM	Rat brain membranes	[³ H]glycine binding assay
K _b	19 nM	Rat cultured cortical neurons	Whole-cell voltage clamp
mK _i (NR1a/NR2A)	0.005 μM	Mouse fibroblast cells	Recombinant receptor expression
mK _i (NR1a/NR2B)	0.005 μM	Mouse fibroblast cells	Recombinant receptor expression

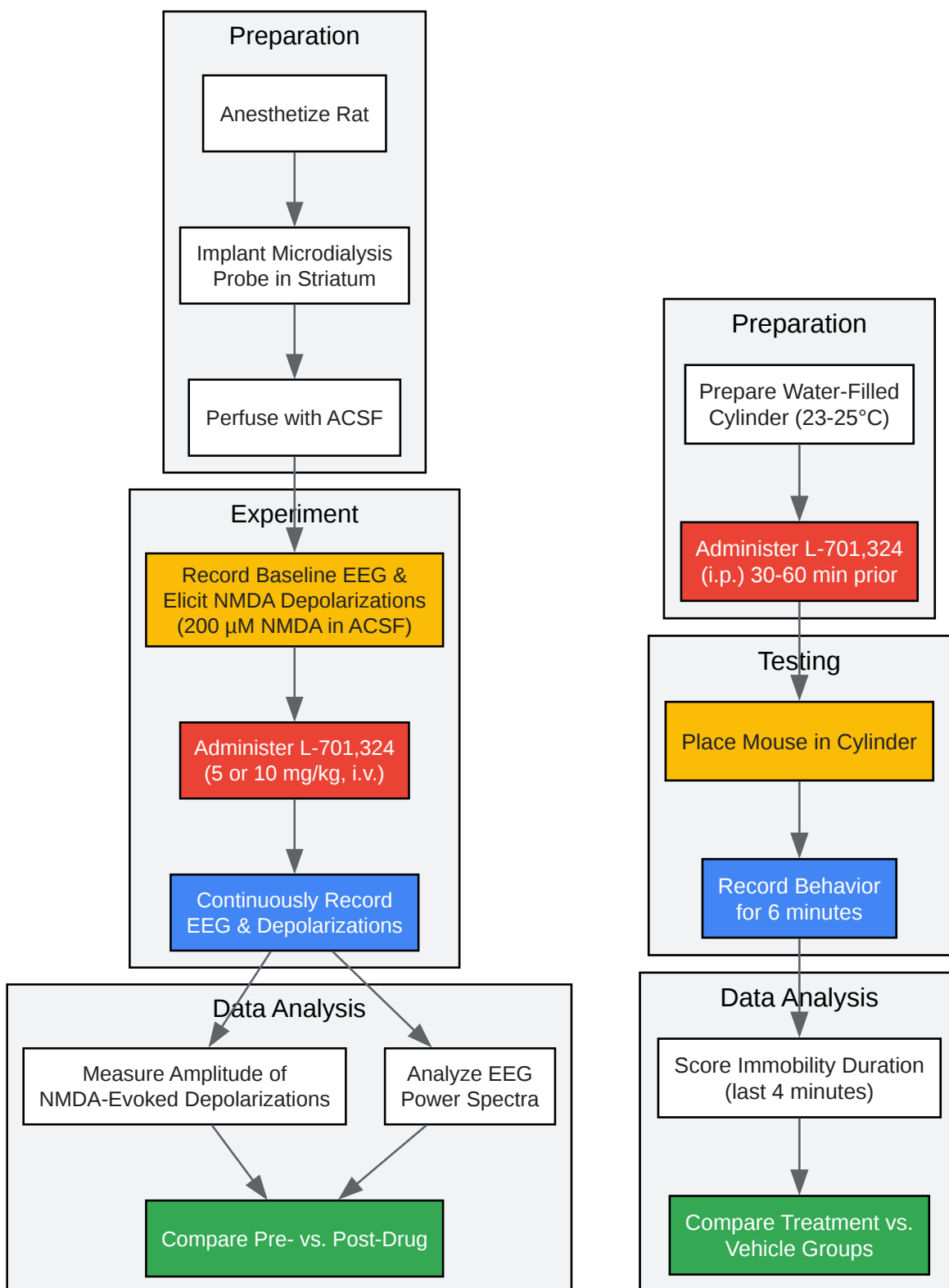
Table 2: In Vivo Dosages and Associated Physiological Effects

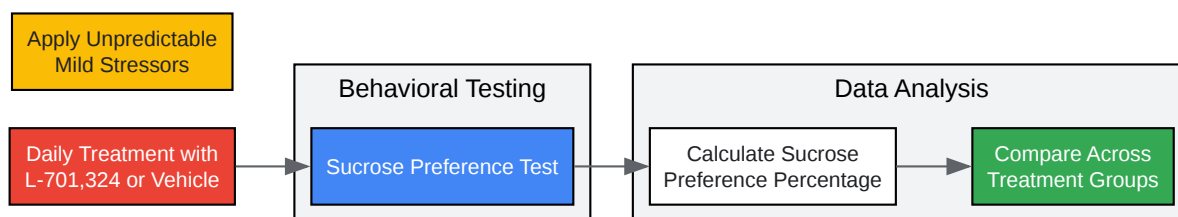
Effect	Dosage	Route of Administration	Animal Model
Inhibition of NMDA-evoked depolarizations (50% reduction)	10 mg/kg	i.v.	Rat (striatum)[1]
Inhibition of cortical spreading depression (initiation)	10 mg/kg	i.v.	Rat (cerebral cortex) [5]
Inhibition of cortical spreading depression (propagation)	5 mg/kg	i.v.	Rat (cerebral cortex) [5]
Antidepressant-like effects (FST & TST)	5-10 mg/kg	i.p.	Mouse[2]
Anxiolytic-like effects	2.5-5 mg/kg	p.o.	Rat[2]
Attenuation of stress-induced dopamine metabolism increase	Not specified	Not specified	Rat[6]
Ethanol-like discriminative stimuli	7.5 mg/kg	Not specified	Rat[7]
Counteraction of haloperidol-induced muscle rigidity	Not specified	Not specified	Rat
Motor side effects (ataxia)	≥ 5 mg/kg	i.p.	Rat

Signaling Pathways

L-701,324, by antagonizing the NMDA receptor, influences downstream signaling cascades implicated in neuroplasticity and cell survival. A key pathway affected is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade, which is crucial for the antidepressant-like effects of the compound.







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